molecular formula C10H8BrNO2 B2686181 Methyl 5-(bromomethyl)-2-cyanobenzoate CAS No. 308845-91-2

Methyl 5-(bromomethyl)-2-cyanobenzoate

Cat. No.: B2686181
CAS No.: 308845-91-2
M. Wt: 254.083
InChI Key: SRGFEUKSCKUMIP-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-2-cyanobenzoate is a benzoate ester derivative featuring a bromomethyl (-CH2Br) substituent at the 5-position and a cyano (-CN) group at the 2-position of the aromatic ring. The molecular formula of the bromo analog is C9H6BrNO2, while the bromomethyl variant would theoretically have the formula C10H8BrNO2, accounting for the additional methylene group. The bromomethyl group enhances reactivity in nucleophilic substitution (SN2) reactions compared to simple bromo substituents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

methyl 5-(bromomethyl)-2-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-4-7(5-11)2-3-8(9)6-12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGFEUKSCKUMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308845-91-2
Record name methyl 5-(bromomethyl)-2-cyanobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(bromomethyl)-2-cyanobenzoate typically involves the bromination of methyl 2-cyanobenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, leading to the selective bromination at the methyl position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(bromomethyl)-2-cyanobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Anticancer Agents

Methyl 5-(bromomethyl)-2-cyanobenzoate serves as a key intermediate in the synthesis of various biologically active molecules. It has been investigated for its role in developing compounds that inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can potentially lead to reduced tumor growth, making it a candidate for further development in cancer therapeutics.

2. Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties. Its structural features allow it to interact with biological systems, leading to cytotoxic effects on certain cancer cell lines and possibly providing a basis for new antimicrobial agents .

Synthetic Methodologies

1. Organic Synthesis

This compound is utilized in various synthetic pathways due to its reactivity with other chemical entities. It can undergo nucleophilic substitution reactions, making it valuable for creating more complex organic compounds .

2. Derivative Development

The compound can be modified to produce a range of derivatives with altered biological activities. For example, structural modifications can lead to compounds with enhanced efficacy against specific targets in cancer therapy or improved antimicrobial properties.

Case Study 1: Anticancer Research

In a study focusing on the anticancer potential of this compound derivatives, researchers synthesized several analogs and evaluated their ability to inhibit thymidylate synthase. The findings suggested that specific modifications to the compound's structure could enhance its potency as an anticancer agent, leading to further exploration of these derivatives in clinical settings.

Case Study 2: Antimicrobial Activity Assessment

A series of experiments were conducted to assess the antimicrobial activity of this compound against various bacterial strains. Results indicated significant cytotoxicity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of Methyl 5-(bromomethyl)-2-cyanobenzoate is primarily based on its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The cyano group can participate in various transformations, including reduction and hydrolysis, leading to the formation of different functional groups. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 5-(bromomethyl)-2-cyanobenzoate with its closest analogs based on similarity scores and substituent patterns (derived from ):

Compound Name Molecular Formula Substituents (Position) Similarity Score Key Reactivity/Applications
This compound C10H8BrNO2 -CH2Br (5), -CN (2) N/A High SN2 reactivity; precursor for alkylation
Methyl 5-bromo-2-cyanobenzoate C9H6BrNO2 -Br (5), -CN (2) 0.90 Moderate reactivity; used in cross-coupling reactions
Methyl 3-bromo-5-cyanobenzoate C9H6BrNO2 -Br (3), -CN (5) 0.90 Altered electronic effects due to meta-substitution
Methyl 2-bromo-5-cyanobenzoate C9H6BrNO2 -Br (2), -CN (5) 0.86 Ortho-substitution may sterically hinder reactions

Physicochemical Properties

  • Molecular Weight and Solubility: The bromomethyl derivative’s higher molecular weight (C10H8BrNO2 vs. C9H6BrNO2) likely reduces solubility in polar solvents compared to its bromo analog.
  • Stability : Bromomethyl compounds are more prone to hydrolysis under basic conditions than bromo-substituted analogs, necessitating careful storage .

Biological Activity

Methyl 5-(bromomethyl)-2-cyanobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and applications in pharmaceutical research, supported by relevant data and case studies.

  • Molecular Formula : C10H8BrNO2
  • Molecular Weight : 254.08 g/mol
  • CAS Number : 421551-82-8
  • Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO.

The compound features a bromomethyl group and a cyano group attached to a benzoate structure, which contributes to its reactivity and potential biological interactions.

This compound's mechanism of action primarily involves its ability to interact with various biological macromolecules, including enzymes and receptors. The bromine atom and the cyano group can facilitate multiple binding interactions, such as:

  • Hydrogen bonding
  • Van der Waals forces
  • Covalent bonding

These interactions can modulate the activity of target molecules, leading to various biological effects, including enzyme inhibition or receptor modulation.

Enzyme Inhibition and Receptor Interaction

Research indicates that this compound may act as an enzyme inhibitor. Its structure allows it to engage with specific active sites on enzymes, potentially altering their function. Studies have shown that similar compounds can inhibit enzymes involved in critical metabolic pathways, suggesting that this compound may have comparable effects .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures have been investigated for their efficacy against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The potential for this compound to serve as an antimicrobial agent warrants further exploration in pharmacological contexts .

Case Studies

  • Anticancer Activity : A study investigated the effects of related compounds on cancer cell lines, revealing that certain derivatives exhibited cytotoxic effects against various cancer types. The structure-activity relationship indicated that modifications to the bromomethyl and cyano groups could enhance potency against specific cancer targets .
  • Enzyme Targeting : In a recent study focusing on enzyme inhibitors, this compound was assessed for its binding affinity to target enzymes related to metabolic disorders. Results indicated a significant inhibitory effect, highlighting its potential as a therapeutic candidate for conditions influenced by these enzymes.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 2-bromo-3-cyanobenzoateBromine at position 2Antimicrobial and anticancer properties
Methyl 4-bromo-2-cyanobenzoateBromine at position 4Moderate enzyme inhibition
Methyl 5-bromo-3-cyanobenzoateBromine at position 5Potential anti-inflammatory effects

This table illustrates how variations in the bromine positioning influence biological activity, suggesting that this compound may offer unique advantages in specific therapeutic applications.

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